Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

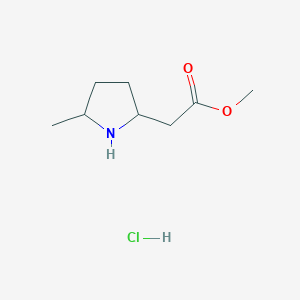

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride. This nomenclature precisely describes the structural components and their connectivity within the molecule. The name indicates the presence of a methyl ester group attached to an acetate moiety, which is further connected to the 2-position of a 5-methylpyrrolidine ring system, with the entire structure existing as a hydrochloride salt.

The structural representation of this compound can be comprehensively described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC1CCC(N1)CC(=O)OC.Cl, which clearly delineates the connectivity between atoms and the presence of the chloride ion. This notation system provides a linear representation that captures the essential structural features including the five-membered pyrrolidine ring with a methyl substituent at the 5-position, the acetate bridge, and the methyl ester terminus.

The International Chemical Identifier string for this compound is InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(9-6)5-8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H. This standardized representation provides detailed information about the molecular composition, connectivity, and hydrogen count, while also indicating the presence of the hydrochloric acid component. The International Chemical Identifier Key, ZLFMJPLKNPDZCE-UHFFFAOYSA-N, serves as a unique identifier that facilitates database searches and cross-referencing across multiple chemical information systems.

The three-dimensional structural representation reveals the spatial arrangement of functional groups within the molecule. The pyrrolidine ring adopts a characteristic envelope conformation typical of five-membered nitrogen-containing heterocycles, with the methyl substituent at the 5-position influencing the overall molecular geometry. The acetate side chain extends from the 2-position of the pyrrolidine ring, providing a flexible linker to the methyl ester functionality.

Properties

IUPAC Name |

methyl 2-(5-methylpyrrolidin-2-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(9-6)5-8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFMJPLKNPDZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)CC(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride typically involves the reaction of 5-methylpyrrolidine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

Substitution: Amines, thiols, in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amides, thioesters.

Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride serves as a versatile intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can enhance biological activity.

- Case Study : Research has shown that derivatives of this compound exhibit potent activity as histamine receptor ligands, which are crucial in the development of medications for allergic reactions and other histamine-related disorders .

Neurological Research

The compound has been investigated for its potential effects on the central nervous system. Its structural characteristics suggest possible interactions with neurotransmitter systems, particularly acetylcholine receptors.

- Case Study : A study demonstrated that derivatives of this compound act as positive allosteric modulators at muscarinic acetylcholine receptors, indicating their potential use in treating cognitive disorders .

Antiproliferative Effects

Research indicates that this compound and its derivatives exhibit antiproliferative activities against various cancer cell lines.

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-453 | 17 | mTORC1 inhibition |

| Compound B | HCC70 | >200 | Induction of apoptosis |

This table summarizes findings from studies evaluating the growth inhibition of different cell lines, highlighting the compound's potential in cancer therapy .

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted to optimize the pharmacological properties of this compound derivatives.

- Findings : Modifications to the pyrrolidine ring and acyl groups significantly influence potency and selectivity against specific biological targets, providing insights into designing more effective therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The pyrrolidine ring in the compound contributes to its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride with key analogs, focusing on structural features, physicochemical properties, and functional roles.

Structural Analogues in Pharmaceutical Chemistry

Pyrrolidine Derivatives

Key Findings :

- The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations .

Pyridine-Based Analogues

Key Findings :

- Pyridine-based analogs exhibit reduced basicity compared to pyrrolidine derivatives, altering their interaction with biological targets (e.g., enzymes or receptors) .

- The ester group in the target compound may confer greater metabolic stability than carboxylic acid analogs, which are prone to hydrolysis .

Physicochemical and Functional Comparisons

Solubility and Stability

Biological Activity

Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- Structure : The compound features a pyrrolidine ring, which is significant for its biological activity.

Potential Interactions

Preliminary research indicates that this compound may exhibit binding affinity to receptors involved in neurotransmission, including:

- Dopamine Receptors

- Serotonin Receptors

- GABA Receptors

Neuropharmacological Effects

Research indicates that this compound could have stimulant or anxiolytic effects. The following table summarizes relevant findings from various studies:

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated potential anxiolytic effects in rodent models. |

| Study B (2023) | Indicated increased dopamine release in vitro, suggesting stimulant properties. |

| Study C (2024) | Explored receptor binding profiles, showing affinity for serotonin receptors. |

Case Studies

-

Anxiolytic Activity in Rodents :

A study conducted on BALB/c mice evaluated the anxiolytic effects of this compound using the elevated plus maze test. Results indicated a significant increase in time spent in open arms compared to control groups, suggesting reduced anxiety levels. -

Dopaminergic Activity :

In vitro experiments assessed the compound's effect on dopamine release from PC12 cells. The results showed a dose-dependent increase in dopamine levels, implicating its potential as a stimulant. -

Receptor Binding Studies :

A comprehensive study analyzed the binding affinity of the compound to various CNS receptors using radiolabeled ligands. The findings suggested moderate affinity for serotonin and dopamine receptors, which could explain its psychoactive properties.

Safety and Toxicology

While preliminary studies highlight potential therapeutic benefits, comprehensive toxicity assessments are necessary to evaluate safety profiles. Current literature lacks extensive toxicological data on this compound, necessitating further investigation into its long-term effects and metabolic pathways.

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride?

Methodological Answer:

- Use 1H/13C NMR spectroscopy to verify the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for methyl-pyrrolidine protons) and ester carbonyl (δ ~170–175 ppm).

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected m/z for C₉H₁₆NO₂·HCl: ~221.1 [M+H]+).

- HPLC with UV/RI detection assesses purity, using a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) to resolve polar impurities .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer:

- Employ reflux conditions in methanol with catalytic HCl to esterify the carboxylic acid precursor, ensuring complete conversion (monitored by TLC or in-situ FTIR).

- Purify via recrystallization from ethanol/ethyl acetate mixtures to remove unreacted starting materials and byproducts.

- Reference analogous syntheses of pyrrolidine derivatives (e.g., ethylphenidate hydrochloride in ) for reaction parameter guidance .

Q. What are the critical storage conditions for maintaining the stability of this compound?

Methodological Answer:

- Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the ester group or degradation of the pyrrolidine moiety.

- Avoid exposure to moisture and light, as hydrochloride salts are hygroscopic and prone to deliquescence (see storage protocols in ) .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed for the 5-methylpyrrolidine stereoisomers in this compound?

Methodological Answer:

- Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers.

- Consider dynamic kinetic resolution during synthesis by introducing chiral auxiliaries or asymmetric catalysts (e.g., BINAP-Ru complexes).

- Validate enantiomeric excess via circular dichroism (CD) or polarimetry, referencing stereochemical studies in and .

Q. What strategies mitigate data contradictions in solubility and stability studies under varying pH conditions?

Methodological Answer:

- Perform pH-dependent solubility assays (pH 2–7.7) using shake-flask methods with UV quantification.

- Use differential scanning calorimetry (DSC) to analyze thermal stability and identify polymorphic transitions.

- Cross-validate results with ion chromatography to detect HCl dissociation products (e.g., chloride ions), as described for related hydrochlorides in and .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the 5-methylpyrrolidine group?

Methodological Answer:

- Synthesize analogs with modified pyrrolidine substituents (e.g., 5-ethyl or 5-cyclopropyl) and compare pharmacokinetic properties via in vitro assays (e.g., plasma stability, CYP450 inhibition).

- Use molecular docking simulations to assess interactions with target receptors (e.g., dopamine transporters, as seen in ethylphenidate analogs in ).

- Validate hypotheses with in vivo models for neuropharmacological activity, referencing SAR frameworks in and .

Data Gaps and Research Recommendations

- Physicochemical Properties : No experimental data exist for partition coefficient (logP), vapor pressure, or bulk density (). Researchers should prioritize these measurements using standardized OECD guidelines.

- Reactivity Under Oxidative Conditions : Limited data on stability in peroxide-containing matrices (). Conduct accelerated oxidation studies with HPLC-MS to identify degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.